molecular formula C21H17ClF3N3O B2762587 (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358696-70-4

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2762587
CAS No.: 1358696-70-4
M. Wt: 419.83
InChI Key: KJMSBKUGILDYCS-UHFFFAOYSA-N
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Description

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound of interest in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a multi-step process is typically employed. One common approach involves the following steps:

  • Formation of the quinoline core: : Typically initiated by a condensation reaction between a suitable aniline derivative and a carbonyl compound in the presence of an acid catalyst.

  • Halogenation: : Introduction of the chlorine atom at the 6-position of the quinoline ring is achieved using a halogenating reagent such as thionyl chloride.

  • Amidation: : The addition of the (3-(trifluoromethyl)phenyl)amino group via nucleophilic aromatic substitution.

  • Coupling with pyrrolidinyl methanone: : The final step involves the coupling of the synthesized intermediate with pyrrolidin-1-ylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound typically follows the optimized synthetic route described above, albeit on a larger scale with potential modifications to improve yield, reduce costs, and ensure safety. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or organic peroxides.

  • Reduction: : Reduction reactions might involve agents like lithium aluminum hydride to reduce specific functional groups.

  • Substitution: : Halogenated quinolines, such as this compound, are prone to nucleophilic substitution reactions, particularly at the halogen site.

  • Hydrolysis: : Certain conditions might lead to the hydrolysis of the methanone moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium trioxide

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Sodium hydride, potassium carbonate

  • Hydrolysis: : Acidic or basic conditions

Major Products

  • Oxidation: : Formation of quinoline N-oxides

  • Reduction: : Reduced amine derivatives

  • Substitution: : Quinolines with substituted amino groups

Scientific Research Applications

This compound has broad applications across various domains:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its therapeutic potential, particularly in anti-inflammatory and anti-cancer studies.

  • Industry: : Potential use in the development of new materials with specific physicochemical properties.

Mechanism of Action

The specific mechanism of action for (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-cancer properties might stem from inhibiting key enzymes in the cell proliferation pathway, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Compared to similar quinoline derivatives:

  • Structure: : The addition of the trifluoromethyl and pyrrolidinyl groups enhances its chemical stability and biological activity.

  • Activity: : Exhibits superior inhibition properties against certain enzymes compared to other quinoline derivatives.

Similar Compounds

  • Quinoline derivatives without halogenation

  • Derivatives with different substituents like methyl or nitro groups at the same positions

Biological Activity

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, commonly referred to as a quinoline derivative, has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique combination of functional groups that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClF3N3OC_{21}H_{17}ClF_3N_3O, with a molecular weight of 419.8 g/mol. Its structural features include a chloro group, a trifluoromethyl group, and an amino group attached to a quinoline core, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC21H17ClF3N3OC_{21}H_{17}ClF_3N_3O
Molecular Weight419.8 g/mol
Melting Point141-142°C
CAS Number1358696-70-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various kinases and other proteins involved in cancer cell proliferation and survival. For instance, it acts as a potential inhibitor of c-KIT, a receptor tyrosine kinase implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values less than 10 µM across these cell lines, indicating potent activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies

  • In Vivo Efficacy Against Tumors : In a mouse model of GISTs expressing c-KIT mutations, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic candidate for drug-resistant tumors .
  • Synergistic Effects : A study combining this quinoline derivative with existing chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines, suggesting possible applications in combination therapy .

Properties

IUPAC Name

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSBKUGILDYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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